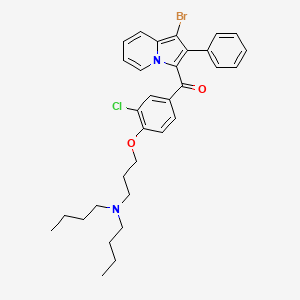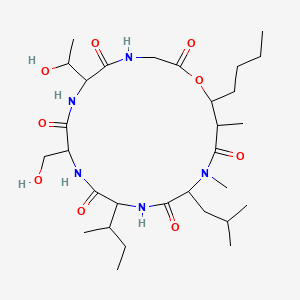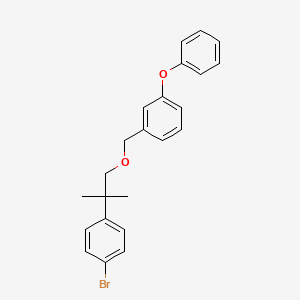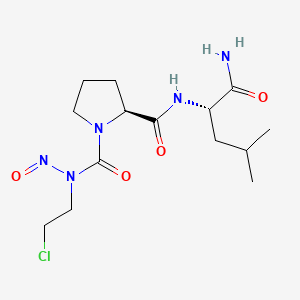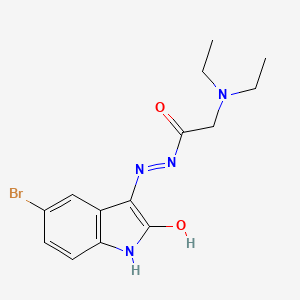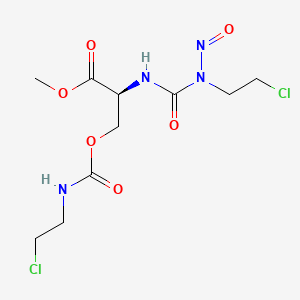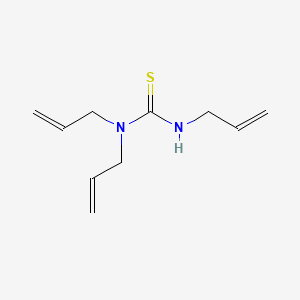
Triallylthiourea
説明
Triallylthiourea is a type of thiourea derivative. Thioureas and their derivatives are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . The molecular formula of this compound is C4H8N2S .
Synthesis Analysis
Symmetric thiourea derivatives, which include this compound, are synthesized by the reaction of various anilines with CS2 . The slow evaporation solution growth technique has been used to successfully grow N-allylthiourea (NAT) crystals . The synthesis of six N,N′-substituted thiourea ligands was achieved in two steps .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of sulfur to cadmium bonds . The functional groups present in the crystals were confirmed by Raman spectral studies . The molecular structure of complex 44a was confirmed by single crystal XRD analysis .
Chemical Reactions Analysis
Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . The reaction mechanism can be understood via the nucleophilic addition of the amino group on the intermediate 1 to give compound 2 which undergoes heterocyclization in two different routes to yield 5 .
Physical And Chemical Properties Analysis
The physical properties of this compound can be influenced by the pH of the solution it is in . The FTIR analysis confirms the presence of sulfur to cadmium bonds in the complex for the crystals grown at different pH values of the solution . The mechanical property of the crystal grown at optimized pH was studied using Vicker’s microhardness method .
科学的研究の応用
Nonlinear Optical Material Development
Triallylthiourea has been studied in the context of developing new organometallic nonlinear optical materials. A study by Hou Wen-bo et al. (1993) focused on this compound mercury bromide (ATMB), which was synthesized and grown by a temperature-lowering method. The crystal structure of ATMB was analyzed, and its second harmonic generation (SHG) intensity was found to be 2.5 times higher than that of urea, indicating potential applications in nonlinear optics (Hou Wen-bo et al., 1993).
Thermal Properties Analysis
Further research into ATMB's thermal properties was conducted by W. Hou et al. (1994), where crystallographic, thermal expansion, and specific heat data were obtained for this material. The findings suggested potential applications in areas where thermal stability and efficiency are crucial (W. Hou et al., 1994).
Crystal Growth Investigations
The growth process of ATMB was also investigated, with particular attention to the pH value of the solution and the crystal's thermal expansion coefficients. This study provides insights into the manufacturing process of such organometallic materials, which is critical for their practical applications (W. Hou et al., 1994).
将来の方向性
Thioureas, including Triallylthiourea, have gained marvelous attention in the last few decades because of their use in the synthesis of several important heterocyclic compounds . They have a multitude of bonding possibilities, making their coordination chemistry toward metal ions very significant . Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds . These ligands have a variety of coordination modes and have wide applications in biological systems . Future research may continue to explore these properties and applications.
特性
IUPAC Name |
1,1,3-tris(prop-2-enyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-4-7-11-10(13)12(8-5-2)9-6-3/h4-6H,1-3,7-9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEVXOJWYZGAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179260 | |
| Record name | Thiourea, tri-2-propenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24507-13-9 | |
| Record name | Urea, 2-thio-1,1,3-triallyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024507139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, tri-2-propenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



